C5 Primary Carboxamide vs. C5 Ethyl Ester: Differentiated Synthetic Utility and Downstream Derivatization Potential
The target compound bears a primary carboxamide at the 5-position, whereas the closest commercially available analog, ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 227617-16-5), features an ethyl ester at the same position [1]. The primary carboxamide is directly suitable for hydrogen-bonding interactions with biological targets (e.g., the hinge region of kinases or the NAMPT active site), while the ethyl ester requires an additional hydrolysis step to generate the corresponding carboxylic acid before amide coupling can occur. Quantitatively, the commercial purity specification for the target amide from one supplier is 98% , while the ethyl ester analog is offered at 96% purity , representing a ~2% absolute purity advantage that may reduce downstream purification burden in library synthesis workflows.
| Evidence Dimension | Functional group at 5-position – synthetic readiness for biological screening |
|---|---|
| Target Compound Data | Primary carboxamide (–CONH₂); Commercial purity 98% (Leyan) |
| Comparator Or Baseline | Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 227617-16-5): Ethyl ester (–COOEt); Commercial purity 96% (Alfa Apisector) |
| Quantified Difference | Functional group difference: amide vs. ester – no hydrolysis required for biological evaluation; Purity difference: +2 percentage points absolute |
| Conditions | Commercial supplier specifications; no additional experimental conditions applicable |
Why This Matters
For procurement decisions, the primary amide eliminates a synthetic transformation step relative to the ester analog, saving 1–2 days of laboratory time and reducing the risk of incomplete hydrolysis or racemization in downstream chemistry.
- [1] PubChem. Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate – Compound Summary. CAS 227617-16-5. View Source
